Cas no 89908-04-3 ((3aR,4R,6S,6aR,9aR,9bR)-6-hydroxy-6,9-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl (2Z)-2-(hydroxymethyl)but-2-enoate)
![(3aR,4R,6S,6aR,9aR,9bR)-6-hydroxy-6,9-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl (2Z)-2-(hydroxymethyl)but-2-enoate structure](https://fr.kuujia.com/scimg/cas/89908-04-3x500.png)
89908-04-3 structure
Nom du produit:(3aR,4R,6S,6aR,9aR,9bR)-6-hydroxy-6,9-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl (2Z)-2-(hydroxymethyl)but-2-enoate
(3aR,4R,6S,6aR,9aR,9bR)-6-hydroxy-6,9-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl (2Z)-2-(hydroxymethyl)but-2-enoate Propriétés chimiques et physiques
Nom et identifiant
-
- (3aR,4R,6S,6aR,9aR,9bR)-6-hydroxy-6,9-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl (2Z)-2-(hydroxymethyl)but-2-enoate
- [(3aR,4R,6S,6aR,9aR,9bR)-6-hydroxy-6,9-dimethyl-3-methylidene-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl] (Z)-2-(hydroxymethyl)but-2-enoate
- 2-Butenoic acid, 2-(hydroxymethyl)-, 2,3,3a,4,5,6,6a,7,9a,9b-Decahydro-6-hydroxy-6,9-dimethyl-3-methylene-2-oxoazuleno(4,5-b)furan-4-yl ester, (3aR-(3aalpha,4beta(Z),6alpha,6aalpha,9aalpha,9bbeta))-
- 89908-04-3
-
- Piscine à noyau: InChI=1S/C20H26O6/c1-5-12(9-21)19(23)25-14-8-20(4,24)13-7-6-10(2)15(13)17-16(14)11(3)18(22)26-17/h5-6,13-17,21,24H,3,7-9H2,1-2,4H3
- La clé Inchi: QYKCTVZWKZFZNA-UHFFFAOYSA-N
- Sourire: C\C=C(/CO)C(=O)OC1CC(C)(O)C2CC=C(C)C2C2OC(=O)C(=C)C12 |t:15|
Propriétés calculées
- Qualité précise: 362.17293854Da
- Masse isotopique unique: 362.17293854Da
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 26
- Nombre de liaisons rotatives: 4
- Complexité: 705
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 6
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.243
- Surface topologique des pôles: 93.1Ų
(3aR,4R,6S,6aR,9aR,9bR)-6-hydroxy-6,9-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl (2Z)-2-(hydroxymethyl)but-2-enoate Littérature connexe
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
89908-04-3 ((3aR,4R,6S,6aR,9aR,9bR)-6-hydroxy-6,9-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl (2Z)-2-(hydroxymethyl)but-2-enoate) Produits connexes
- 2172626-57-0(3-(3-chloroprop-2-en-1-yl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde)
- 22620-32-2((5-Fluoropyridin-3-yl)methanol)
- 2360528-45-4(INDEX NAME NOT YET ASSIGNED)
- 54321-61-8(5,7-dimethylnaphthalen-2-ol)
- 2228681-29-4(2-azido-2-(quinoxalin-2-yl)ethan-1-ol)
- 2034885-62-4(3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)pyridazine)
- 1805292-38-9(2-Cyano-3-(difluoromethyl)-4-methylpyridine-5-carboxaldehyde)
- 1185095-48-0(1-(3-Methoxy-benzyl)-1 H -pyrazol-4-ylamine; hydrochloride)
- 1805324-14-4(Ethyl 6-(difluoromethyl)-3-methylpyridine-2-acetate)
- 2680733-68-8(benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate)
Fournisseurs recommandés
Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Suzhou Senfeida Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Suzhou Genelee Bio-Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Minglong (Xianning) Medicine Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Wuhan brilliant Technology Co.,Ltd
Membre gold
Fournisseur de Chine
Lot
